molecular formula C21H20ClN3O2 B3558082 [3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE

[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B3558082
M. Wt: 381.9 g/mol
InChI Key: IBRKWBCIUYFGCA-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE is a complex organic compound that features a unique combination of isoxazole and piperazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE typically involves multiple steps. One common method includes the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid with bis(trichloromethyl) carbonate to produce the corresponding formyl chloride . This intermediate can then be reacted with 4-phenylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. For example, substituting traditional chlorinating agents like sulfur oxychloride with bis(trichloromethyl) carbonate can improve safety and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE stands out due to its unique combination of isoxazole and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-15-19(20(23-27-15)17-9-5-6-10-18(17)22)21(26)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRKWBCIUYFGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE

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